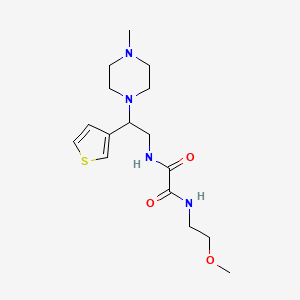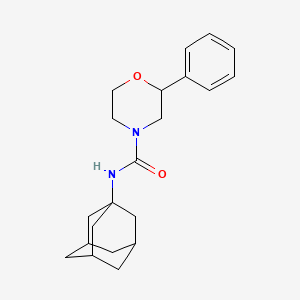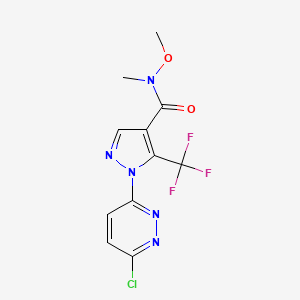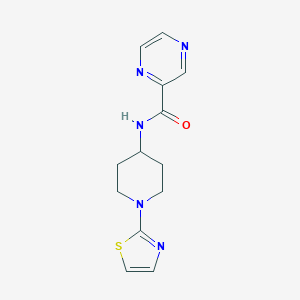![molecular formula C21H29N5O4 B2666127 8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione CAS No. 505081-04-9](/img/structure/B2666127.png)
8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions required for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
New Oxidovanadium(V) Complexes
Research on new oxidovanadium(V) complexes explores the synthesis, structural characterization, and DFT studies of certain compounds, highlighting the interest in metal complexes for various applications, including catalysis and material science. These complexes show the less common [VO]3+ cation, indicating their potential in studying supramolecular assemblies and electronic structures (Back et al., 2012).
Aromatase Inhibitors
The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis are described. These compounds, part of pharmacological research, focus on hormone-dependent diseases like breast cancer, showing the significance of chemical modifications in therapeutic applications (Hartmann & Batzl, 1986).
Intramolecular Reactions
The study of intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts provides insights into the mechanisms of forming certain benzofuran derivatives. This research underlines the importance of chemical reactions in synthesizing complex organic structures with potential applications in material science and drug development (Ansell et al., 1971).
Synthesis of Fused Pyranones
The synthesis of fused pyranones using methyl 2-benzoylamino-3-dimethylaminopropenoate highlights the methodologies for creating polycyclic compounds, which could be relevant in designing new pharmaceuticals or materials (Ornik et al., 1990).
Generation of Diverse Compounds
The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the versatility of chemical syntheses in creating a wide array of compounds for further scientific investigation (Roman, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-6-14(3)22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-10-8-7-9-13(16)2/h7-10,14-15,27H,6,11-12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFHZGTWAAQLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)
![1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea](/img/structure/B2666047.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)

![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2666055.png)
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2666057.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666061.png)

![3-[[(1-Ethylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666063.png)

![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)